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Compound of Interest

Compound Name: N-Methylcoclaurine

Cat. No.: B032075

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the
benzylisoquinoline alkaloid, N-Methylcoclaurine. It includes available mass spectrometry data
and a detailed exploration of its biosynthetic pathway. This document is intended to serve as a
valuable resource for researchers in natural product chemistry, pharmacology, and drug
development.

Introduction

N-Methylcoclaurine is a pivotal intermediate in the biosynthesis of a wide array of
benzylisoquinoline alkaloids (BIASs), a class of plant secondary metabolites with significant
pharmacological activities. As a precursor to compounds like morphine, codeine, and
berberine, the structural elucidation and biosynthetic understanding of N-Methylcoclaurine are
of paramount importance. This guide focuses on the mass spectrometry (MS) and Nuclear
Magnetic Resonance (NMR) data of N-Methylcoclaurine, alongside the key enzymatic steps
in its formation.

Spectroscopic Data

The structural confirmation of N-Methylcoclaurine relies heavily on modern spectroscopic
techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.

Mass Spectrometry (MS)
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Mass spectrometry provides crucial information regarding the molecular weight and
fragmentation pattern of N-Methylcoclaurine, aiding in its identification and structural
characterization.

Table 1: Mass Spectrometry Data for N-Methylcoclaurine

Parameter Value Source
Molecular Formula C18H21NOs --INVALID-LINK--
Molecular Weight 299.4 g/mol --INVALID-LINK--
Monoisotopic Mass 299.15214353 Da --INVALID-LINK--
lonization Mode Electrospray lonization (ESI) Representative
Precursor lon [M+H]* m/z 300.16 --INVALID-LINK--
Major Fragment lons (m/z) ;2;2 137.1,143.0, 237.1, --INVALID-LINK--

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the definitive structural elucidation of N-
Methylcoclaurine, providing detailed information about the carbon and hydrogen framework of
the molecule. While numerous publications confirm the use of NMR for the characterization of
N-Methylcoclaurine, a complete, publicly available, and fully assigned dataset is not readily
accessible. The following tables represent a compilation of expected chemical shifts based on
the known structure and data from related benzylisoquinoline alkaloids. For definitive research,
it is crucial to obtain and reference specific, experimentally derived and published NMR data.

Table 2: Predicted *H NMR Spectroscopic Data for N-Methylcoclaurine
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Predicted Chemical

Coupling Constant

Proton . Multiplicity

Shift (6, ppm) (J, Hz)
H-1 4.0-4.2 dd
H-3 2.8-3.2 m
H-4 26-3.0 m
H-5 6.6-6.8 S
H-8 6.5-6.7 S
H-2' 6.9-7.1 d ~8.5
H-3 6.7-6.9 d ~8.5
H-5' 6.7-6.9 d ~8.5
H-6' 6.9-7.1 d ~8.5
a-CH:z 2.8-3.1 m
N-CHs 2.4-26 s
OCHs 3.8-3.9 S

Table 3: Predicted 13C NMR Spectroscopic Data for N-Methylcoclaurine

© 2025 BenchChem. All rights reserved.

3/9 Tech Support


https://www.benchchem.com/product/b032075?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032075?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Carbon Predicted Chemical Shift (8, ppm)
C-1 60 - 65
C-3 45 - 50
C-4 25-30
C-4a 125 - 130
C-5 110-115
C-6 145 - 150
C-7 140 - 145
C-8 115-120
C-8a 120 - 125
C-a 40 - 45
C-I 130 - 135
Cc-2 130 - 135
C-3 115-120
c-4' 155 - 160
C-5' 115-120
C-6' 130 - 135
N-CHs 40 - 45
OCHs 55-60

Experimental Protocols

The following are generalized experimental protocols for the acquisition of MS and NMR data
for benzylisoquinoline alkaloids, which can be adapted for N-Methylcoclaurine.

Mass Spectrometry Protocol (LC-MS)
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o Sample Preparation: A dilute solution of N-Methylcoclaurine is prepared in a suitable
solvent such as methanol or acetonitrile, often with the addition of a small percentage of
formic acid to promote ionization.

 Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a
mass spectrometer with an electrospray ionization (ESI) source is typically used.

o Chromatographic Conditions:
o Column: A C18 reversed-phase column is commonly employed.

o Mobile Phase: A gradient elution is typically used, starting with a high percentage of water
(with 0.1% formic acid) and increasing the proportion of an organic solvent like acetonitrile
or methanol.

o Flow Rate: A flow rate of 0.2-0.5 mL/min is standard.

o Detection: UV detection at wavelengths such as 280 nm can be used in conjunction with
mass spectrometry.

e Mass Spectrometer Settings:
o lonization Mode: Positive ion mode is generally used for alkaloids.
o Scan Range: A scan range of m/z 100-1000 is typically sufficient.

o Collision Energy: For tandem MS (MS/MS) experiments to study fragmentation, the
collision energy is varied to obtain optimal fragmentation patterns.

NMR Spectroscopy Protocol

o Sample Preparation: Approximately 1-5 mg of purified N-Methylcoclaurine is dissolved in a
deuterated solvent (e.g., CDCIs, MeOD, or DMSO-de) in a standard 5 mm NMR tube.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire
1H, 13C, and 2D NMR spectra.

e 1H NMR Acquisition:
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o A standard pulse program is used to acquire the proton spectrum.

o The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10
ppm).

o A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o A proton-decoupled pulse program is used to obtain the carbon spectrum.

o The spectral width is set to cover the expected range of carbon chemical shifts (e.g., O-
160 ppm).

e 2D NMR Experiments:

o Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single
Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are
performed to aid in the complete assignment of proton and carbon signals.

Biosynthesis of N-Methylcoclaurine

N-Methylcoclaurine is a key intermediate in the biosynthesis of a vast number of
benzylisoquinoline alkaloids. Its formation involves a series of enzymatic reactions starting from
the amino acid L-tyrosine.

Click to download full resolution via product page

Caption: Biosynthetic pathway of (S)-N-Methylcoclaurine and its conversion to (S)-Reticuline.
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The biosynthesis begins with the conversion of L-tyrosine into dopamine and 4-
hydroxyphenylacetaldehyde (4-HPAA). Norcoclaurine synthase (NCS) then catalyzes the
condensation of these two molecules to form (S)-norcoclaurine, the first committed step in BIA
biosynthesis. Subsequently, a series of methylation and hydroxylation steps, catalyzed by
specific enzymes, lead to the formation of (S)-N-Methylcoclaurine and its downstream

product, (S)-reticuline, which is a major branch-point intermediate for a wide variety of
alkaloids.

Experimental Workflow

The general workflow for the isolation and characterization of N-Methylcoclaurine from a plant
source is outlined below.
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(e.g., Methanol, Ethanol)

:

Crude Alkaloid Extract

:

Chromatographic Separation
(e.g., Column Chromatography, HPLC)

Isolated N-Methylcoclaurine

Mass Spectrometry (MS) NMR Spectroscopy
- Molecular Weight - 1H, 13C, 2D NMR
- Fragmentation Pattern - Structure Elucidation

Structure Confirmation
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« To cite this document: BenchChem. [Spectroscopic and Biosynthetic Profile of N-
Methylcoclaurine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b032075#spectroscopic-data-of-n-methylcoclaurine-
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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